5-(4-Methylpiperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
5-(4-Methylpiperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features both piperidine and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylpiperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the alkylation of lithiated intermediates followed by cyclization and functional group transformations . The reaction conditions often require the use of strong bases, such as lithium diisopropylamide (LDA), and solvents like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylpiperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by catalysts like palladium.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various hydrogenated derivatives .
Scientific Research Applications
5-(4-Methylpiperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Mechanism of Action
The mechanism of action of 5-(4-Methylpiperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may act as an inhibitor of certain enzymes by occupying the active site and preventing substrate binding . The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyridazine derivatives: These compounds also contain nitrogen heterocycles and exhibit a range of biological activities.
Piperidine derivatives: Known for their analgesic and anticancer properties.
Uniqueness
5-(4-Methylpiperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine is unique due to its combined piperidine and pyridine rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
CAS No. |
918519-69-4 |
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Molecular Formula |
C13H17N3 |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
5-(4-methylpiperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H17N3/c1-10-3-6-16(7-4-10)12-8-11-2-5-14-13(11)15-9-12/h2,5,8-10H,3-4,6-7H2,1H3,(H,14,15) |
InChI Key |
AKJKYBFCQDGQIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=CN=C3C(=C2)C=CN3 |
Origin of Product |
United States |
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